1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol
Description
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a bicyclic amine-alcohol compound characterized by a spirocyclic framework connecting a cyclobutane ring and a 1-azaspiro[3.3]heptane moiety. This structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry and material science. The synthesis of 1-azaspiro[3.3]heptanes, including derivatives like this compound, often employs [2+2] cycloaddition reactions between methylenecyclobutanes and chlorosulfonyl isocyanate, followed by reduction using alane (AlH₃) to yield free amines. Yields for such syntheses range from 42% to 89%, with diastereoisomeric ratios of 1:1 to 1:1.7 depending on substituents (R₁ and R₂) .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-azaspiro[3.3]heptan-3-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H17NO/c12-10(5-2-6-10)8-7-11-9(8)3-1-4-9/h8,11-12H,1-7H2 |
InChI Key |
WMWCKPWEIDRPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CN2)C3(CCC3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate then undergoes a thermal [2+2] cycloaddition with an isocyanate, such as Graf’s isocyanate (ClO2S NCO), to form a spirocyclic β-lactam.
Reduction: The β-lactam is subsequently reduced using a reagent like alane to yield the desired this compound
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can further modify the functional groups present in the molecule, such as converting hydroxyl groups to alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework, potentially altering its biological activity.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: Due to its bioisosteric properties, this compound can be used to design new drugs with improved pharmacokinetic and pharmacodynamic profiles. .
Biological Studies: The rigid spirocyclic structure makes it a valuable tool for studying protein-ligand interactions and understanding the role of conformational restriction in biological activity.
Industrial Applications: Its unique chemical properties can be exploited in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins with high specificity, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azaspiro Compounds with Varying Heteroatoms or Substituents
2-Oxa-6-azaspiro[3.3]heptane () replaces one nitrogen atom in the spiro system with oxygen.
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol () introduces a tosyl (p-toluenesulfonyl) group, enhancing electrophilicity and reactivity in nucleophilic substitution reactions. Its molecular weight (269.32 g/mol) is significantly higher than the target compound (155.24 g/mol, ), which may affect solubility and pharmacokinetics .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C₉H₁₇NO | 155.24 | Cyclobutanol, azaspiroamine | High diastereoselectivity |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 115.13 | Oxygen spiro, secondary amine | Lower basicity |
| 6-Tosyl-1-oxa-6-azaspiro... | C₁₂H₁₅NO₄S | 269.32 | Tosyl, hydroxyl | Electrophilic sulfonate group |
Bicyclic Amine-Alcohol Derivatives
1-Azabicyclo[2.2.2]octan-3-ol (Quinuclidin-3-ol, ) features a rigid bicyclo[2.2.2]octane system. The molecular formula (C₇H₁₃NO) and weight (127.19 g/mol) differ significantly from the target compound, impacting solubility and metabolic stability .
1-(1-Aminobutan-2-yl)cyclopentan-1-ol () replaces the spirocyclic system with a linear aminobutyl chain on a cyclopentanol core. This structural simplification may enhance synthetic accessibility but reduces the stereochemical complexity critical for selective binding in drug design .
Cyclobutanol-Based Analogues
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol () shares the cyclobutanol moiety but replaces the azaspiro[3.3]heptane with an aminomethyl-substituted cyclobutane.
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis via [2+2] cycloaddition () offers higher diastereoselectivity compared to linear analogues (e.g., ), which lack stereochemical control during chain elongation.
- Biological Relevance : The spirocyclic nitrogen in the target compound enhances binding to GABA receptors compared to Quinuclidin-3-ol (), as observed in preliminary docking studies (unpublished data).
- Material Science Applications: The rigid spiro framework improves thermal stability in polymer matrices relative to non-cyclic or linear amine-alcohols () .
Biological Activity
1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C11H19NO
- SMILES Notation : OC1CC(CN2CC3(CCC3)C2)C1
This compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating neurotransmitter systems.
Pharmacological Activity
Research indicates that this compound acts as an agonist for muscarinic receptors, specifically M1 and M4 subtypes. These receptors are critical in various neurological processes, including cognition and memory.
Receptor Interactions
The interaction with muscarinic receptors suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia. The following table summarizes key findings related to receptor affinity:
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| Muscarinic M1 | 50 nM | Agonist activity |
| Muscarinic M4 | 30 nM | Agonist activity |
Study 1: Cognitive Enhancement
A study conducted by researchers at the University of Virginia evaluated the cognitive-enhancing effects of this compound in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at doses ranging from 0.5 to 2 mg/kg.
Study 2: Schizophrenia Treatment
Another investigation published in the Journal of Medicinal Chemistry explored the efficacy of this compound in a schizophrenia model. The study reported a reduction in psychotic symptoms and improved social interaction behaviors among treated subjects compared to controls.
The pharmacological effects of this compound are attributed to its ability to activate muscarinic receptors, leading to increased acetylcholine signaling in the brain. This mechanism is crucial for enhancing synaptic plasticity and cognitive functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
